

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Salbutamol

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Compound of Interest

Compound Name: *Salbutamon Hydrochloride*

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This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of salbutamol. The information presented is collated from multiple studies to offer a robust resource for method selection and development in quality control and stability testing of pharmaceutical formulations.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. The following protocols outline the conditions used to induce degradation of salbutamol.

- **Acid Degradation:** Salbutamol solution is treated with 0.1 M HCl at ambient temperature for 3 hours. An alternative approach involves subjecting a sample to 1N HCl.[\[1\]](#)[\[2\]](#)
- **Alkaline Degradation:** The solution is treated with 0.1 M NaOH at ambient temperature for 3 hours.[\[1\]](#)[\[2\]](#) In another study, a standard solution of salbutamol sulphate in an alkaline medium was subjected to accelerated degradation by heating at 70°C for 1 hour.[\[1\]](#)
- **Oxidative Degradation:** Salbutamol solution is treated with 3% hydrogen peroxide at ambient temperature for 3 hours.[\[1\]](#)[\[2\]](#) An alternative protocol uses 3.0% v/v of H₂O₂.[\[1\]](#)

- Thermal Degradation: A sample of salbutamol is heated at 100°C for 3 hours.[\[1\]](#)[\[2\]](#)
Alternatively, a sample can be subjected to thermal degradation by heating at 105°C for 1 hour.[\[1\]](#)
- Photolytic Degradation: A sample is exposed to UV light for 1 day.[\[1\]](#)

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the key validation parameters for different stability-indicating HPLC methods developed for salbutamol, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic Conditions

Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)
Method A	Synergi 4µm Polar-RP 80A, 150mm x 4.6mm	75:25 of ammonium acetate buffer and methanol	1.05	225
Method B	Inertsil ODS C18	Methanol: Water: Acetate Buffer (60:35:05 v/v), pH 6.3	1.0	239
Method C	ACE C18, 150*4.6 mm, 5 µm	A: 0.05% TEA, pH 5.5 with acetic acid; B: Methanol:Acetonitrile (50:50 v/v) (Gradient)	1.0	277
Method D	ODS column, 25cm	30% Methanol and 0.02% SLS, pH 3.5 with acetic acid	Not Specified	Not Specified
Method E	Kromasil (125 x 4.0mm) C18	Buffer (pH 3.7): Acetonitrile (815:185)	1.0	210

Table 2: Linearity and Range

Method	Linearity Range	Correlation Coefficient (r^2)
Method A	0.240 ppm to 8.640 ppm	0.999
Method B	1-6 µg/mL	Not Specified
Method C	Not Specified	Not Specified
Method D	0.1 – 0.8 mg/100ml	0.998
Method E	1-25 µg/mL	0.9999

Table 3: Accuracy (% Recovery)

Method	Concentration Level	% Recovery
Method A	80%, 100%, 120%	99.58%
Method B	Not Specified	Not Specified
Method C	Not Specified	Not Specified
Method D	Not Specified	Not Specified
Method E	Not Specified	116.4% (% mean assay)

Table 4: Precision (%RSD)

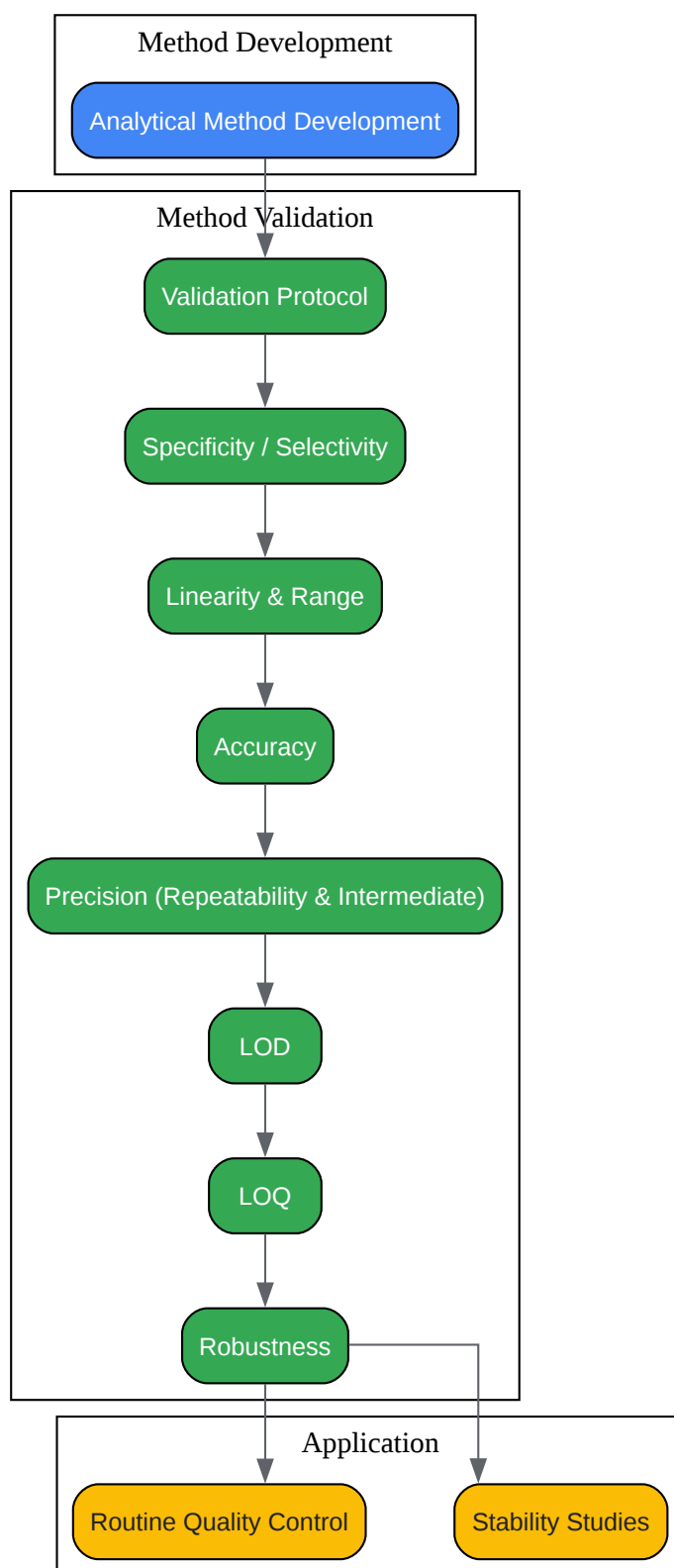
Method	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Method A	0.65%	0.99%
Method B	< 2%	< 2%
Method C	≤ 2%	Not Specified
Method D	≤ 1.1%	Not Specified
Method E	Not Specified	Not Specified

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method	LOD	LOQ
Method A	0.0096 ppm	0.048 ppm
Method B	Not Specified	Not Specified
Method C	Not Specified	Not Specified
Method D	0.05 mg/100ml	Not Specified
Method E	Not Specified	Not Specified

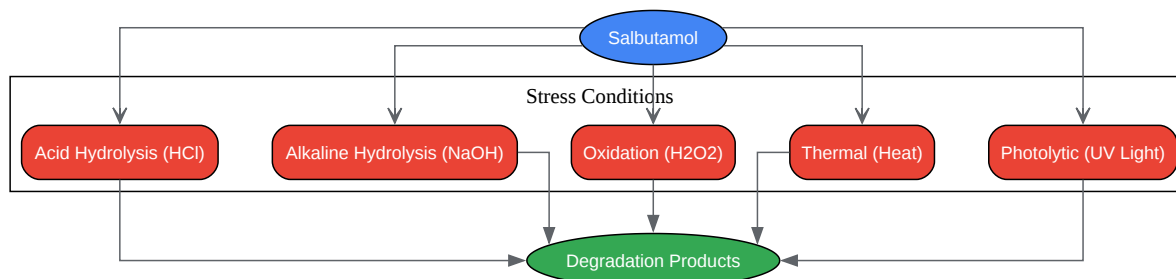
Visualizing the Workflow and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow for HPLC method validation and the forced degradation pathways of salbutamol.



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Caption: Workflow for HPLC Method Validation.



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References

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